What are the physicochemical properties of Isoxazolo[4,5-b]pyridin-3(2H)-one
What are the physicochemical properties of Isoxazolo[4,5-b]pyridin-3(2H)-one
An In-depth Technical Guide to the Physicochemical Properties of Isoxazolo[4,5-b]pyridin-3(2H)-one
Executive Summary
The isoxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antibacterial, and enzyme inhibition properties.[1] This guide focuses on a specific member of this family, Isoxazolo[4,5-b]pyridin-3(2H)-one, providing a comprehensive overview of its physicochemical properties, synthetic methodologies, and biological significance. While experimental data on the unsubstituted parent compound is limited in publicly accessible literature, this document synthesizes information from closely related analogues and theoretical predictions to offer a robust profile for researchers, scientists, and drug development professionals. We will delve into the structural characteristics, spectroscopic signatures, and chemical reactivity that define this compound class, supported by detailed experimental protocols and an analysis of the causality behind key synthetic choices.
Introduction to the Isoxazolo[4,5-b]pyridine Core
Nitrogen-containing heterocycles are fundamental building blocks in modern drug discovery.[1] Their unique electronic properties, ability to engage in hydrogen bonding, and rigid conformational structures make them ideal for interacting with biological targets. Among these, the fused heterocyclic system of isoxazolo[4,5-b]pyridine has garnered significant interest.
Structural and Electronic Features
The Isoxazolo[4,5-b]pyridin-3(2H)-one structure features the fusion of an isoxazole ring and a pyridine ring. This arrangement results in a planar, aromatic system with a unique distribution of electron density. The pyridine ring acts as an electron-withdrawing group, while the isoxazole ring contributes its own distinct electronic character. The presence of the lactam (amide) functionality in the isoxazole moiety at the 3-position introduces a site for hydrogen bonding and potential tautomerization between the keto (-C(=O)-NH-) and enol (-C(OH)=N-) forms, which can significantly influence its solubility, crystal packing, and receptor-binding interactions.
Significance in Medicinal Chemistry
Derivatives of the isoxazolo[4,5-b]pyridine core are of considerable interest due to their diverse biological activities. They have been investigated for:
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Anticancer and Antiproliferative Activity: Certain derivatives have shown cytotoxic effects against various tumor cell lines.[1][2]
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Antibacterial Properties: The scaffold has been explored for the development of new antibacterial agents.[3]
-
Enzyme Inhibition: Notably, some isoxazolo[4,5-b]pyridines have been identified as inhibitors of cytochrome P450 CYP17, an enzyme crucial for the biosynthesis of androgens, making them potential therapeutic agents for prostate cancer.[1][3]
The versatility of this scaffold, coupled with its demonstrated biological efficacy, underscores the importance of a detailed understanding of its fundamental physicochemical properties.
Core Physicochemical Properties
| Property | Value / Description | Source / Method |
| Molecular Formula | C₆H₄N₂O₂ | (Calculated) |
| Molecular Weight | 136.11 g/mol | (Calculated) |
| Appearance | Expected to be a solid at room temperature. Analogues are reported as white to off-white or yellow solids/crystals. | [4][5][6] |
| Melting Point | Not reported. The related isomer, Oxazolo[4,5-b]pyridin-2(3H)-one, has a melting point of 212-214 °C.[6][7] Derivatives show a wide range of melting points (e.g., 89-90 °C for a carboxylate derivative).[4] | [6][7] |
| Solubility | Expected to have low solubility in water and non-polar organic solvents, with moderate solubility in polar aprotic solvents like DMSO and DMF, facilitated by the lactam group. | (Predicted) |
| pKa | The N-H proton of the lactam is weakly acidic, with an estimated pKa in the range of 8-10, similar to other cyclic amides. The pyridine nitrogen is weakly basic due to the electron-withdrawing nature of the fused ring system. | (Predicted) |
| Tautomerism | Exists in keto-enol tautomeric forms. The keto form (pyridin-3(2H)-one) is generally the more stable tautomer. | (Predicted) |
Synthesis and Characterization
The synthesis of the isoxazolo[4,5-b]pyridine core is a critical aspect of its study, enabling access to derivatives for biological screening and property analysis.
Overview of Synthetic Strategies
Two primary strategies dominate the synthesis of the isoxazolo[4,5-b]pyridine scaffold:[8][9]
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Annulation of an Isoxazole Ring: This approach starts with a functionalized pyridine derivative, typically a 2-substituted-3-hydroxypyridine or a 2-chloro-3-nitropyridine, and builds the isoxazole ring onto it.[1][10]
-
Annulation of a Pyridine Ring: This strategy begins with a substituted 4-aminoisoxazole and constructs the pyridine ring through condensation reactions with a suitable carbonyl compound, such as a 1,3-dicarbonyl.[2][11]
The choice of strategy depends on the availability of starting materials and the desired substitution pattern on the final molecule. The method starting from 2-chloro-3-nitropyridines is particularly efficient for introducing electron-withdrawing groups.[1][10]
Caption: Primary strategies for the synthesis of the isoxazolo[4,5-b]pyridine core.
Detailed Experimental Protocol: Synthesis via Intramolecular Nucleophilic Substitution
The following protocol is adapted from a highly efficient, modern synthesis of an isoxazolo[4,5-b]pyridine derivative, highlighting the causality behind each step.[1][10] This method utilizes an intramolecular aromatic nucleophilic substitution (SₙAr) of a nitro group, a robust and often high-yielding reaction.
Objective: To synthesize an Ethyl 6-substituted-isoxazolo[4,5-b]pyridine-3-carboxylate.
Step 1: Synthesis of the Isonitroso Intermediate
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Procedure: To a solution of the starting ethyl 2-(2-chloro-6-substituted-3-pyridyl)-3-oxobutanoate (1 mmol) in acetic acid (5 mL), a solution of sodium nitrite (NaNO₂, 1.5 mmol) in water (1 mL) is added dropwise at 0-5 °C. The mixture is stirred for 2 hours at room temperature. The resulting precipitate is filtered, washed with water, and dried.
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Causality: The reaction with sodium nitrite in an acidic medium generates nitrous acid in situ, which performs an electrophilic attack on the active methylene carbon between the two carbonyl groups. This nitrosation reaction is a classic method for forming an oxime (or isonitroso) group, which is the key precursor for the isoxazole ring.
Step 2: Intramolecular Cyclization
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Procedure: The dried isonitroso compound (1 mmol) is dissolved in acetonitrile (MeCN, 10 mL). Anhydrous potassium carbonate (K₂CO₃, 2 mmol) is added, and the suspension is stirred vigorously at room temperature overnight. The reaction is then quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated under reduced pressure to yield the crude product.
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Causality: Potassium carbonate acts as a base, deprotonating the oxime hydroxyl group to form a nucleophilic oximate anion. This anion then attacks the electron-deficient carbon of the pyridine ring that bears the nitro group, displacing it via an intramolecular SₙAr reaction. The presence of the electron-withdrawing nitro group and the chloro substituent activates the pyridine ring for this nucleophilic attack, allowing the reaction to proceed under mild conditions. Acetonitrile is an ideal polar aprotic solvent that solubilizes the reactants without interfering with the reaction.
Step 3: Purification
-
Procedure: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).
-
Causality: Purification is essential to remove any unreacted starting material, base, and byproducts, yielding the final compound with high purity suitable for characterization and further use.
Spectroscopic Characterization
The structural confirmation of Isoxazolo[4,5-b]pyridin-3(2H)-one and its derivatives relies on a combination of spectroscopic techniques. Below are the expected signatures based on data from various analogues.[2][4][5][12]
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¹H NMR: The spectrum would show distinct signals for the protons on the pyridine ring, typically in the aromatic region (δ 7.0-9.0 ppm). The chemical shifts and coupling patterns would be indicative of the substitution pattern. The N-H proton of the lactam would appear as a broad singlet, typically downfield (δ 10-12 ppm), and its signal may be exchangeable with D₂O.
-
¹³C NMR: Aromatic carbons would resonate in the δ 110-160 ppm range. The carbonyl carbon of the lactam is a key diagnostic signal, expected to appear significantly downfield (δ > 160 ppm).
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Infrared (IR) Spectroscopy: A strong absorption band between 1650-1750 cm⁻¹ would be characteristic of the C=O stretch of the lactam. A broad band around 3100-3300 cm⁻¹ would correspond to the N-H stretch. C=N and C=C stretching vibrations from the aromatic rings would appear in the 1400-1600 cm⁻¹ region.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular formula. The molecular ion peak [M+H]⁺ would be observed at m/z 137.0349 for the parent compound C₆H₄N₂O₂.
Reactivity and Biological Significance
Chemical Reactivity
The isoxazolo[4,5-b]pyridine core exhibits unique reactivity. One notable transformation is the Boulton–Katritzky rearrangement . This base-promoted rearrangement has been observed in certain derivatives, such as isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones, which can rearrange into 3-hydroxy-2-(2-aryl[1][3][11]triazol-4-yl)pyridines.[1] This type of rearrangement involves the cleavage and reformation of the heterocyclic ring and provides a pathway to otherwise inaccessible molecular structures. The lactam moiety can also be a handle for further functionalization, for example, through N-alkylation.
Biological Profile and Therapeutic Potential
The therapeutic potential of the isoxazolo[4,5-b]pyridine scaffold is broad, with different substitution patterns leading to distinct biological activities.
Caption: Biological activities associated with the isoxazolo[4,5-b]pyridine scaffold.
This structural motif serves as a valid starting point for fragment-based drug design and lead optimization campaigns. The ability to readily synthesize a library of analogues allows for the systematic exploration of the structure-activity relationship (SAR) to identify compounds with enhanced potency and selectivity for specific biological targets.
Conclusion
Isoxazolo[4,5-b]pyridin-3(2H)-one is the parent of a functionally rich and biologically significant class of heterocyclic compounds. While direct experimental characterization of this specific molecule is sparse, a comprehensive physicochemical profile can be constructed through analysis of its derivatives and theoretical principles. Its synthesis is achievable through robust and adaptable chemical strategies, and its structure offers unique opportunities for further chemical modification. The proven therapeutic potential of its analogues in oncology and infectious diseases ensures that the isoxazolo[4,5-b]pyridine core will remain an area of active investigation for medicinal chemists and drug development professionals. Future work should focus on the detailed experimental characterization of the parent compound to provide a foundational benchmark for this important heterocyclic system.
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